3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one
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Overview
Description
3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with phenyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one: shares structural similarities with other cyclohexene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and amino groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-15(2)18-10-9-16(3)22(13-18)23-20-11-19(12-21(24)14-20)17-7-5-4-6-8-17/h4-10,13-15,19,23H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRQSMZKIVKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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